5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-19-13-5-4-10(15)8-11(13)14(18)16-7-6-12(17)9-2-3-9/h4-5,8-9,12,17H,2-3,6-7H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIFGKNMCSBNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 2-Methoxybenzoic Acid
A reported method involves electrophilic aromatic substitution:
- Substrate : 2-Methoxybenzoic acid (CAS No. 579-75-9) dissolved in chlorinated solvents (e.g., dichloromethane).
- Chlorinating Agent : Chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
- Regioselectivity : The methoxy group at position 2 directs electrophilic attack to position 5, yielding 2-methoxy-5-chlorobenzoic acid.
Reaction Conditions :
- Temperature: 0–5°C (to minimize over-chlorination)
- Yield: 68–72% after recrystallization from ethanol/water mixtures.
Conversion to Acid Chloride Intermediate
The carboxylic acid is activated via chlorination to enhance reactivity toward nucleophilic amines:
Thionyl Chloride Method
- Reagents : Excess thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF).
- Mechanism : Nucleophilic acyl substitution, generating 2-methoxy-5-chlorobenzoyl chloride and gaseous byproducts (SO₂, HCl).
- Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.
Optimization Notes :
- Solvent-Free Conditions : Improve reaction efficiency and simplify purification.
- Purity : >95% by ¹H NMR, suitable for direct use in subsequent steps.
Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine
Cyclopropanation of Allylic Alcohols
A three-step sequence from allyl alcohol derivatives:
- Cyclopropane Formation : Simmons–Smith reaction with diiodomethane and zinc-copper couple.
- Hydroxylation : Epoxidation followed by acid-catalyzed ring opening to introduce the hydroxyl group.
- Amination : Gabriel synthesis or Staudinger reaction to convert the alcohol to the primary amine.
Challenges :
- Stereochemical Control : The 3-hydroxy group introduces chirality, necessitating asymmetric synthesis or resolution techniques.
- Yield : 22–35% over three steps, highlighting the need for optimization.
Amide Bond Formation
Schotten–Baumann Reaction
Classical conditions for amide synthesis:
- Acid Chloride : 2-Methoxy-5-chlorobenzoyl chloride (1.0 equiv) in dichloromethane.
- Amine : 3-Cyclopropyl-3-hydroxypropylamine (1.2 equiv) with triethylamine (2.0 equiv) as base.
- Reaction : Stirred at 0°C → room temperature for 4–6 hours.
Purification :
Coupling Agent-Mediated Synthesis
Modern approaches employ carbodiimides (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt):
- Activation : 2-Methoxy-5-chlorobenzoic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv) in THF.
- Amine Addition : 3-Cyclopropyl-3-hydroxypropylamine (1.1 equiv) added dropwise at 0°C.
- Reaction Time : 12–18 hours at room temperature.
Advantages :
- Milder Conditions : Avoids acid chloride handling.
- Yield Improvement : 65–72% after purification.
Alternative Synthetic Routes
Ugi Multicomponent Reaction
Exploratory studies utilizing:
- Components : 2-Methoxy-5-chlorobenzaldehyde, cyclopropyl isocyanide, 3-amino-1-propanol.
- Conditions : Methanol, 50°C, 24 hours.
- Outcome : Low yield (<15%) due to competing side reactions, highlighting limitations for complex amines.
Enzymatic Amidation
Pilot-scale trials with immobilized lipases (e.g., Candida antarctica Lipase B):
- Solvent : tert-Butyl methyl ether.
- Substrates : Acid and amine in 1:1 molar ratio.
- Conversion : 38% after 72 hours, suggesting potential for green chemistry applications but requiring further optimization.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|
| Schotten–Baumann | 43–58 | Moderate | 90–95 |
| EDCl/HOBt Coupling | 65–72 | High | 95–98 |
| Enzymatic | 38 | Low | 85–90 |
Key Observations :
Impurity Profiling
Common byproducts include:
- Unreacted Acid Chloride : Removed via aqueous washes.
- N-Acylurea Derivatives : Formed during carbodiimide-mediated reactions, minimized by HOBt addition.
- Diastereomeric Amides : Arising from racemization at the chiral amine center, addressed via low-temperature reactions.
Industrial-Scale Considerations
Cost Analysis
- Acid Chloride Route : Economical for bulk production due to low reagent costs.
- Coupling Agents : Higher material expenses offset by reduced purification needs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, or the methoxy group can be demethylated.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles like NH3 (ammonia) or RSH (thiols) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylated products.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Glibenclamide
Structure: 5-Chloro-N-[2-((4-((cyclohexylamino)carbonyl)aminosulfonyl)phenyl)ethyl]-2-methoxybenzamide . Key Differences:
- Substituent : Glibenclamide includes a sulfonylurea group linked to a cyclohexyl moiety, critical for binding to sulfonylurea receptors (SUR1) in pancreatic β-cells.
- Therapeutic Use : Antidiabetic (ATP-sensitive potassium channel inhibitor) .
- Solubility : Classified as BCS Class II (low solubility, high permeability) .
Metoclopramide
Structure: 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide . Key Differences:
- Substituent: A diethylaminoethyl group confers dopamine D2 receptor antagonism and serotonergic activity.
- Therapeutic Use : Antiemetic and gastroprokinetic agent .
2-Methoxyfentanyl Analogs
Structure : N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methoxybenzamide .
Key Differences :
- Substituent : A piperidinyl-phenethyl group confers opioid receptor affinity.
- Therapeutic Use : Analgesic (μ-opioid receptor agonist) .
5-Chloro-2-Methoxy-N-(Thiadiazolyl)benzamide
Structure: 5-Chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide . Key Differences:
- Substituent: A thiadiazole ring linked to a phenoxypropyl group, likely influencing kinase or enzyme inhibition.
| Property | This compound | Thiadiazolyl-Benzamide |
|---|---|---|
| Key Functional Groups | Cyclopropyl, hydroxyl | Thiadiazole, phenoxypropyl |
| Bioactivity | Unknown | Predicted kinase inhibition |
Structural and Functional Implications
- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
- Hydroxyl Group : May improve aqueous solubility and hydrogen-bonding interactions with targets, contrasting with glibenclamide’s lipophilic sulfonylurea group .
- Chlorine and Methoxy Substituents : Common to all analogs, contributing to electron withdrawal and aromatic ring stabilization.
Biological Activity
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Formula : C15H18ClN O3
- Molecular Weight : 293.76 g/mol
- CAS Number : 1396815-89-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antiproliferative Activity : Many benzamide derivatives have shown significant inhibition of cancer cell proliferation. The mechanism typically involves the induction of apoptosis in cancer cells through pathways that may include the modulation of cell cycle regulators and pro-apoptotic factors.
- Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. This action can be beneficial in treating inflammatory diseases.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting the compound's potential as an anticancer agent.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study comparing various derivatives, it was found to exhibit significant COX-1/2 inhibitory activity:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 70 | 75 |
| Celecoxib | 85 | 90 |
These results indicate that while the compound is effective, it may not surpass established anti-inflammatory drugs like celecoxib.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory marker levels, supporting its potential therapeutic use in inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide, and how can reaction conditions be optimized?
A common synthetic approach involves coupling a substituted benzoyl chloride with a cyclopropylamine derivative. For example:
- Step 1: React 5-chloro-2-methoxybenzoyl chloride with 3-cyclopropyl-3-hydroxypropylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C for 12–24 hours.
- Step 2: Purify the crude product via column chromatography (e.g., silica gel with pentane:ethyl acetate 1:1) or recrystallization .
Optimization Tips: - Use triethylamine as a base to neutralize HCl byproducts.
- Monitor reaction progress via TLC (Rf ≈ 0.36 in pentane:ethyl acetate 1:1) .
- Yields can exceed 90% under inert atmospheres and controlled stoichiometry .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Recommendations:
- Purity: Use HPLC with a C18 column (acetonitrile:water gradient, UV detection at 254 nm). Acceptable purity for biological assays is >95%.
- Structural Confirmation:
- NMR: Compare and NMR shifts with literature data for similar benzamides (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) .
- Mass Spectrometry: ESI-MS should show [M+H] at m/z 312.1 (calculated for CHClNO) .
Q. What solvent systems are suitable for solubility testing, and how does polarity affect experimental outcomes?
Solubility Profile:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyclopropyl-hydroxypropyl moiety on biological activity?
SAR Design Framework:
- Analog Synthesis: Replace the cyclopropyl group with other hydrophobic groups (e.g., tert-butyl, phenyl) and assess changes in activity.
- Biological Assays: Test analogs against target enzymes/receptors (e.g., kinase inhibition assays, IC determination).
- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity.
Key Finding: The cyclopropyl group enhances metabolic stability compared to linear alkyl chains, as shown in similar benzamide derivatives .
Q. How should researchers resolve contradictions in reaction yields reported for nucleophilic substitutions on similar benzamide scaffolds?
Case Example: Discrepancies in methoxy substitution yields (70–85%) may arise from:
- Catalyst Quality: Copper iodide purity affects coupling efficiency in Ullmann-type reactions .
- Oxygen Sensitivity: Use degassed solvents and inert atmospheres to prevent radical side reactions.
Validation Protocol: - Replicate reactions under controlled conditions (e.g., 100°C, 24h, NaOMe/CuI).
- Compare yields via GC-MS or NMR integration of crude mixtures .
Q. What advanced techniques are recommended for characterizing crystalline forms of this compound?
Crystallography Workflow:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water mix). Resolve structure to confirm stereochemistry and hydrogen-bonding networks.
- Thermal Analysis: Use DSC to identify polymorphs (melting point range: 56–58°C for related compounds) .
Data Interpretation: - Report bond lengths (e.g., C=O at 1.21 Å) and torsion angles to validate computational models .
Q. What strategies can mitigate oxidative degradation of the hydroxypropyl group during long-term stability studies?
Degradation Pathways:
- Oxidation of the secondary alcohol to a ketone under aerobic conditions.
Preventive Measures: - Storage: Use amber vials under nitrogen at −20°C.
- Stabilizers: Add 0.1% w/v ascorbic acid to aqueous formulations.
- Monitoring: Track degradation via LC-MS (look for [M+H-18] peaks indicating ketone formation) .
Q. How can metabolic pathways of this compound be elucidated using in vitro models?
Methodology:
- Liver Microsomes: Incubate with human liver microsomes (HLM) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at cyclopropyl ring).
- LC-HRMS: Use high-resolution mass spectrometry to detect glucuronidation (phase II metabolism).
Key Consideration: Compare species-specific metabolism (e.g., rat vs. human microsomes) to prioritize preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
